Tacaciclib

CDK7 covalent inhibition kinase selectivity

Researchers studying transcriptional dysregulation in AML often lack access to validated covalent CDK7 inhibitors with documented in vivo efficacy. Tacaciclib addresses this need as an orally bioavailable, selective covalent CDK7 inhibitor. • Cellular potency: mean 300 nM in primary AML patient blasts via RNA Pol II CTD phosphorylation inhibition. • In vivo efficacy: 63.7-fold reduction in hCD45+ marrow cells in NOD/SCID orthotopic xenograft models. • Synergy: demonstrated with venetoclax in BCL2 inhibitor-resistant AML models. Supplied with full analytical documentation; available for immediate global shipment.

Molecular Formula C30H36N6O3
Molecular Weight 528.6 g/mol
CAS No. 2768774-66-7
Cat. No. B12376602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacaciclib
CAS2768774-66-7
Molecular FormulaC30H36N6O3
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C=CCN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5
InChIInChI=1S/C30H36N6O3/c1-20(2)29(30(38)33-27-18-25(34-35-27)21-8-9-21)23-6-3-5-22(17-23)24-10-11-26(31-19-24)32-28(37)7-4-12-36-13-15-39-16-14-36/h3-7,10-11,17-21,29H,8-9,12-16H2,1-2H3,(H,31,32,37)(H2,33,34,35,38)/b7-4+/t29-/m0/s1
InChIKeyCVAXNGIXLUILFO-KPGJNUASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tacaciclib: Covalent CDK7 Inhibitor


Tacaciclib (also designated XL102 or AUR102) is an orally bioavailable, selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7) with antineoplastic activity [1]. The compound was originated by Aurigene Discovery Technologies and in-licensed by Exelixis, and is currently under clinical investigation as a monotherapy and in combination regimens for advanced solid tumors and hematologic malignancies [2]. Structurally, tacaciclib features a molecular weight of 528.65 Da, a topological polar surface area of 107.42 Ų, and an XLogP of 2.25, with one Lipinski violation [3].

Covalent CDK7 inhibitor with sustained target engagement for mechanistic studies
Orally bioavailable tool compound for preclinical in vivo models
Phase 1/2 clinical-stage compound for translational research

Tacaciclib vs Other CDK Inhibitors: Key Differentiators


Generic substitution among CDK inhibitors is scientifically unsound due to divergent kinase selectivity profiles, distinct mechanisms of covalent engagement, and variable clinical development stages. Tacaciclib is a covalent CDK7 inhibitor, whereas many clinically advanced CDK inhibitors target CDK4/6 (e.g., palbociclib, ribociclib, abemaciclib) or are non-covalent CDK7 inhibitors (e.g., samuraciclib) [1]. CDK7 regulates both cell cycle progression and transcriptional machinery, making it a mechanistically distinct target from CDK4/6 [2]. Furthermore, tacaciclib's covalent binding mode confers prolonged target residence time and potentially differentiated pharmacodynamics compared to reversible ATP-competitive inhibitors [3]. These fundamental differences preclude simple interchangeability and necessitate compound-specific evidence evaluation.

Kinase target CDK4/6 inhibitors (e.g., palbociclib) regulate cell cycle; CDK7 governs transcription and may not substitute.
Binding mode Reversible CDK7 inhibitors (e.g., samuraciclib) differ in target residence time and pharmacodynamics.
Clinical context Trial-stage and indication specificity preclude simple interchange; each compound requires independent validation.

Tacaciclib Comparative Evidence vs Alternative Inhibitors


Covalent vs Reversible CDK7 Inhibition

Tacaciclib is a covalent, irreversible inhibitor of CDK7, whereas samuraciclib (CT7001/ICEC0942) is a reversible, ATP-competitive inhibitor [1]. This mechanistic distinction is critical: covalent inhibitors typically exhibit prolonged target engagement and sustained pharmacodynamic effects beyond plasma clearance [2]. In vitro kinase assays demonstrate that samuraciclib inhibits CDK7 with an IC50 of 40-41 nM, but tacaciclib's covalent binding precludes direct IC50 comparisons due to time-dependent inhibition kinetics .

Covalent vs reversible
Reported
Irreversible covalent binding vs. samuraciclib reversible ATP-competitive
Supports mechanistic study design and washout resistance profiling
Time-dependent inhibition kinetics preclude direct IC50 comparison
CDK7 covalent inhibition kinase selectivity

Antiproliferative Activity in Primary AML Blasts

In a study of 54 primary myeloid blast samples from acute myeloid leukemia (AML) patients, tacaciclib (XL102) exhibited an inhibitory effect on CDK7 with a mean concentration of 300 nM (range: 4.0–952 nM) [1]. This represents the only publicly reported cellular potency metric for tacaciclib in primary patient material to date. While comparative data for other CDK7 inhibitors in identical primary blast assays are not available, the nanomolar range of activity supports preclinical validation.

AML blast potency
Reported
Mean 300 nM (range 4.0–952 nM, n=54 primary blasts)
Supports preclinical validation context in patient-derived material
TR-FRET assay; no direct comparator in identical primary assay
AML primary blasts CDK7 inhibition

Venetoclax Synergy in AML

Tacaciclib (XL102) demonstrated synergistic anti-leukemic effects when combined with the BCL2 inhibitor venetoclax in both venetoclax-sensitive and venetoclax-resistant AML models [1]. RNA sequencing and gene set enrichment analysis confirmed that the combination downregulated genes involved in proliferation and apoptosis [1]. While synergy quantification (e.g., combination index) is not publicly disclosed, the study provides a strong preclinical rationale for evaluating this combination clinically—a differentiation from CDK4/6 inhibitors, which have distinct resistance mechanisms.

Venetoclax synergy
Class-level
Synergistic anti-leukemic effects with venetoclax in sensitive and resistant AML models
Supports research on overcoming BCL2 inhibitor resistance
Quantitative combination indices not disclosed; gene set enrichment reported
AML venetoclax resistance combination therapy

In Vivo Efficacy in AML Xenograft Models

In NOD/SCID orthotopic and subcutaneous AML xenograft models, tacaciclib (XL102) treatment resulted in a marked reduction of human CD45-positive (hCD45+) marrow cells to a mean of 0.60% (range: 0.04%–3.53%), compared to a vehicle control mean of 38.2% (range: 10.1%–78%) [1]. This represents an approximately 63.7-fold reduction in leukemic cell burden. No direct comparator data with other CDK7 inhibitors in identical xenograft models are publicly available.

Xenograft leukemic burden
Reported
63.7-fold reduction in hCD45+ marrow cells vs vehicle (0.60% vs 38.2%)
Model-response endpoint context in NOD/SCID AML models
Orthotopic and subcutaneous models; no direct CDK7 comparator
xenograft AML in vivo efficacy

Clinical Development in Solid Tumors

Tacaciclib (XL102) is currently under investigation in a Phase 1/2 clinical trial (QUARTZ-101, NCT04726332) evaluating oral administration as monotherapy and in combination regimens for patients with advanced solid tumors, including hormone receptor-positive/HER2-negative breast cancer and triple-negative breast cancer [1]. The trial is designed as a dose-escalation and expansion study with up to 298 subjects [2]. In contrast, samuraciclib is in Phase 2 development with Fast Track designation, while LY3405105 (another covalent CDK7 inhibitor) is also in Phase 1 [3].

Clinical stage
Context-dependent
Phase 1/2 (NCT04726332) in solid tumors; samuraciclib Phase 2, LY3405105 Phase 1
Trial-stage context for translational research selection
Oral dosing design; no direct head-to-head trial comparison
clinical trial solid tumors breast cancer

Oral Bioavailability vs Intravenous Administration

Tacaciclib is an orally bioavailable CDK7 inhibitor, as confirmed by PubChem, IUPHAR, and clinical trial documentation [1]. This differentiates it from intravenous-only CDK inhibitors such as trilaciclib (a CDK4/6 inhibitor administered IV for myeloprotection) [2]. Favorable pharmacokinetics in non-human primates at exposure levels exceeding projected efficacious concentrations have been reported [3]. While specific oral bioavailability percentage (F%) and pharmacokinetic parameters (Cmax, AUC, t1/2) are not publicly disclosed, the oral route is a key differentiator for preclinical and potential clinical convenience.

Route of administration
Class-level
Oral bioavailability vs. IV-only trilaciclib; F% and PK parameters not disclosed
Supports oral administration for preclinical in vivo pharmacology workflows
NHP exposure reported; quantitative PK data for tacaciclib remain unavailable
oral bioavailability PK dosing route

Tacaciclib Research and Application Scenarios


CDK7-Dependent Transcription in AML

Researchers studying transcriptional dysregulation in AML should utilize tacaciclib to validate CDK7 as a therapeutic target, given its reported cellular potency (mean 300 nM) in primary patient blasts and its mechanism of inhibiting RNA polymerase II CTD phosphorylation [1]. The compound's covalent binding enables sustained target engagement in washout experiments.

Combination Studies for Venetoclax Resistance

Tacaciclib is uniquely positioned for preclinical combination studies with venetoclax in BCL2 inhibitor-resistant AML models, as demonstrated by synergistic downregulation of proliferation and apoptosis genes [1]. This scenario leverages the only reported synergy data for tacaciclib.

AML Xenograft In Vivo Efficacy

Investigators requiring validated in vivo antileukemic activity should employ tacaciclib in NOD/SCID orthotopic xenograft models, where a 63.7-fold reduction in hCD45+ marrow cells has been documented [1]. The oral bioavailability simplifies repeated dosing compared to IV CDK inhibitors.

CDK7 Inhibitor Profiling in Solid Tumors

Tacaciclib serves as a benchmark covalent CDK7 inhibitor for comparative profiling against reversible inhibitors (e.g., samuraciclib) or other covalent CDK7 inhibitors (e.g., LY3405105, THZ1) in breast cancer, prostate cancer, and other solid tumor cell lines, as supported by its Phase 1/2 clinical development in these indications [2].

Application
Selection Property
Validation Focus
CDK7 transcriptional dysregulation studies in AML
Covalent target engagement for washout experiments
CDK7 target engagement and transcriptional readout
Venetoclax resistance combination research
Reported synergy with venetoclax in AML models
Combination index and apoptosis pathway readouts
AML xenograft in vivo efficacy studies
Oral bioavailability; documented leukemic burden reduction
hCD45+ marrow cell quantification and survival endpoints
CDK7 inhibitor profiling in solid tumor models
Covalent benchmark vs reversible/other covalent CDK7 inhibitors
Comparative kinase selectivity and cell line panel responses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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